3-benzyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
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Overview
Description
3-benzyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one, commonly known as BDI, is a heterocyclic compound that has gained significant attention in recent years due to its diverse applications in scientific research. BDI is a highly stable compound that exhibits unique properties, making it an attractive candidate for various research studies.
Scientific Research Applications
BDI has been extensively studied for its diverse applications in scientific research. It has been used as a fluorescent probe for the detection of various metal ions, including zinc, copper, and iron. BDI has also been utilized in the development of new drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, BDI has been used as a catalyst in organic synthesis reactions and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of BDI is not fully understood, but it is believed to be due to its ability to chelate metal ions. BDI can form stable complexes with metal ions, which can lead to changes in the metal ion's reactivity and function. This property of BDI has been utilized in various research studies, including the development of new drugs and the detection of metal ions.
Biochemical and Physiological Effects:
BDI has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BDI can inhibit the growth of cancer cells by inducing apoptosis. Additionally, BDI has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. BDI has also been shown to have anti-inflammatory effects and can inhibit the activity of enzymes involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BDI in lab experiments is its stability. BDI is highly stable and can be stored for extended periods without degradation. Additionally, BDI is relatively easy to synthesize, making it readily available for research studies. However, one of the limitations of using BDI is its limited solubility in water, which can make it challenging to work with in aqueous solutions.
Future Directions
There are numerous future directions for the use of BDI in scientific research. One potential direction is the development of new drugs for the treatment of various diseases. BDI has shown promise in the development of drugs for cancer, Alzheimer's disease, and Parkinson's disease. Additionally, BDI can be utilized as a fluorescent probe for the detection of metal ions, which could have applications in environmental monitoring and medical diagnosis. Another potential direction is the use of BDI as a catalyst in organic synthesis reactions. BDI has been shown to be an effective catalyst in various organic reactions, and further research in this area could lead to the development of new synthetic methodologies.
Conclusion:
In conclusion, 3-benzyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one is a highly stable compound that has diverse applications in scientific research. Its unique properties make it an attractive candidate for various research studies, including the development of new drugs, the detection of metal ions, and the use as a catalyst in organic synthesis reactions. Further research in this area could lead to significant advancements in the fields of medicine and chemistry.
Synthesis Methods
The synthesis of BDI involves the reaction of benzylamine with 2,3-dimethyl-2-butene-1,4-dial followed by cyclization with hydroxylamine-O-sulfonic acid. The resulting product is then treated with acetic anhydride to yield BDI. The synthesis of BDI is relatively simple and can be accomplished through a one-pot reaction.
properties
IUPAC Name |
3-benzyl-6,6-dimethyl-5,7-dihydro-1,2-benzoxazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2)9-13(18)15-12(17-19-14(15)10-16)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJQAOMWBPMIHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NO2)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24828426 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cambridge id 7139240 |
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